4,4'-(Ethylenediimino)bis(4-oxobutyric) acid 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
Brand Name: Vulcanchem
CAS No.: 23873-27-0
VCID: VC16040625
InChI: InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C10H16N2O6
Molecular Weight: 260.24 g/mol

4,4'-(Ethylenediimino)bis(4-oxobutyric) acid

CAS No.: 23873-27-0

Cat. No.: VC16040625

Molecular Formula: C10H16N2O6

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(Ethylenediimino)bis(4-oxobutyric) acid - 23873-27-0

Specification

CAS No. 23873-27-0
Molecular Formula C10H16N2O6
Molecular Weight 260.24 g/mol
IUPAC Name 4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)
Standard InChI Key LMGPYVMSTVLFIS-UHFFFAOYSA-N
Canonical SMILES C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two 4-oxobutyric acid units (-OOC-CH2-CH2-CO-\text{-OOC-CH}_2\text{-CH}_2\text{-CO-}) connected via an ethylenediamine-derived bridge (-NH-CH2-CH2-NH-\text{-NH-CH}_2\text{-CH}_2\text{-NH-}). This configuration confers dual carboxylic acid and ketone functionalities, enabling diverse chemical transformations. The IUPAC name, 4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H16N2O6\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{6}
Molecular Weight260.24 g/mol
SMILES NotationC(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O\text{C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O}
InChI KeyLMGPYVMSTVLFIS-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem’s computed descriptors indicate a polar surface area of 156A˚2156 \, \text{Å}^2, suggesting high solubility in polar solvents . The presence of multiple hydrogen bond donors (4) and acceptors (6) further supports interactions with biological targets or metal ions.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis reports exist for 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid, analogous β-aroylacrylic acids are typically prepared via condensation reactions. For example, β-aroylacrylic acids react with amines to form amino acid derivatives, which may cyclize into heterocycles like pyridazines or thiazoles . A plausible route for the target compound involves:

  • Condensation of ethylenediamine with 4-oxobutyric acid under acidic conditions.

  • Oxidation to stabilize the ketone groups.

Reactivity Profile

The compound’s bifunctional nature enables dual reactivity:

  • Carboxylic Acid Groups: Participate in esterification, amidation, or salt formation.

  • Ketone Groups: Undergo nucleophilic additions (e.g., with hydrazines to form hydrazones) .

  • Ethylenediamine Bridge: Acts as a bidentate ligand for metal coordination, potentially forming stable chelates with transition metals like Cu²⁺ or Fe³⁺.

Table 2: Comparative Reactivity of Related Compounds

CompoundReactivityApplicationSource
4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acidForms pyridazines with hydrazineAntimicrobial agents
4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)Ether-linked analog; esterificationBuilding block for polymers

Physicochemical Properties

Solubility and Stability

The compound is likely soluble in water due to its carboxylic acid groups, with limited solubility in nonpolar solvents. Stability studies are absent, but analogous β-aroylacrylic acids degrade under strong acidic or basic conditions, necessitating neutral pH storage .

Spectral Data

  • IR Spectroscopy: Expected peaks at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretching) and 3300cm1\sim 3300 \, \text{cm}^{-1} (N-H stretching).

  • NMR: 1H^1\text{H} NMR would show signals for methylene protons (δ2.53.5\delta 2.5–3.5) and carboxylic acid protons (δ1213\delta 12–13) .

Related Compounds and Analogues

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)

This ether-linked analog (CAS 35415-14-6) replaces the ethylenediamine bridge with an ether group, reducing nitrogen-based reactivity but enhancing esterification potential .

4-Ethoxy-4-oxobutanoic Acid

A fatty acid ester derivative (HMDB0061930) with limited basicity, highlighting how substituents modulate physicochemical behavior .

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